JMS-17-2 hydrochloride

CX3CR1 Antagonist Breast Cancer Metastasis GPCR Pharmacology

JMS‑17‑2 hydrochloride (CAS 2341841‑07‑2) is a pyrroloquinoxaline‑class CX3CR1 antagonist distinguished by exceptional potency (IC50 0.32 nM) and >3,125‑fold selectivity over CXCR2, CXCR1, and CXCR4. It is uniquely validated in preclinical breast cancer skeletal metastasis models, where it impairs metastatic seeding and colonization. This high‑purity (≥98%) research tool ensures precise target engagement without off‑target confounds.

Molecular Formula C25H27Cl2N3O
Molecular Weight 456.4 g/mol
Cat. No. B15073413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJMS-17-2 hydrochloride
Molecular FormulaC25H27Cl2N3O
Molecular Weight456.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2=CC=C(C=C2)Cl)CCCN3C4=CC=CC=C4N5C=CC=C5C3=O.Cl
InChIInChI=1S/C25H26ClN3O.ClH/c26-21-10-8-19(9-11-21)20-12-17-27(18-13-20)14-4-16-29-23-6-2-1-5-22(23)28-15-3-7-24(28)25(29)30;/h1-3,5-11,15,20H,4,12-14,16-18H2;1H
InChIKeyUAGOSAKAAICKNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-one Hydrochloride (JMS-17-2 HCl): Chemical Identity and Baseline Pharmacology


5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-one hydrochloride, commonly known as JMS-17-2 hydrochloride (CAS 2341841-07-2), is a synthetic organic small molecule belonging to the pyrroloquinoxaline class . It functions as a potent and selective antagonist of the chemokine receptor CX3CR1 (fractalkine receptor), a G-protein coupled receptor (GPCR) implicated in cancer metastasis . The compound is characterized by a molecular formula of C25H27Cl2N3O and a molecular weight of 456.41 g/mol, and is supplied with a purity of ≥98% (HPLC) . Its primary utility lies in preclinical oncology research, specifically in investigating the role of the CX3CR1/CX3CL1 axis in metastatic seeding and colonization, particularly in breast cancer models [1].

Why JMS-17-2 Hydrochloride Cannot Be Substituted by Other CX3CR1 Antagonists


Substituting JMS-17-2 hydrochloride with other CX3CR1 antagonists is scientifically unsound due to significant divergence in both primary potency and, critically, selectivity profiles. The defining characteristic of JMS-17-2 is its exceptional potency for CX3CR1 (IC50 = 0.32 nM) combined with a remarkable selectivity window (>3,125-fold) against closely related chemokine receptors such as CXCR2, CXCR1, and CXCR4 [1][2]. In contrast, other CX3CR1 modulators exhibit either markedly lower potency (e.g., E6130 IC50 = 4.9 nM) or compromised selectivity (e.g., AZD8797/KAND567 with a Ki of 3.9 nM and ~720-fold selectivity for CX3CR1 over CXCR2) . Furthermore, JMS-17-2 is specifically validated in preclinical models of breast cancer skeletal metastasis, an application not uniformly established for all in-class compounds. Using a less potent or less selective analog risks incomplete target engagement or introduces confounding off-target effects, which would compromise the integrity of experiments designed to interrogate the specific role of the CX3CR1/CX3CL1 axis.

Quantitative Differentiation of JMS-17-2 HCl: A Comparative Evidence Guide for Scientific Procurement


Potency Differential: JMS-17-2 Exhibits Sub-Nanomolar CX3CR1 Antagonism Superior to Clinical-Stage Alternatives

JMS-17-2 demonstrates a profound potency advantage over other known CX3CR1 antagonists. In a plate-based assay measuring the inhibition of fractalkine (FKN)-stimulated ERK1/2 phosphorylation, JMS-17-2 achieved an IC50 of 0.32 nM [1]. This is over 15-fold more potent than the clinical-stage CX3CR1 modulator E6130, which has an IC50 of 4.9 nM for inhibiting fractalkine-induced chemotaxis of human peripheral blood NK cells . Furthermore, while AZD8797 (KAND567) has a Ki of 3.9 nM for human CX3CR1, the functional IC50 of JMS-17-2 remains an order of magnitude lower . This exceptional potency ensures complete receptor blockade at low concentrations, minimizing the risk of incomplete inhibition in complex biological systems.

CX3CR1 Antagonist Breast Cancer Metastasis GPCR Pharmacology

Selectivity Profile: JMS-17-2 Provides a Superior Selectivity Window Over Related Chemokine Receptors

JMS-17-2 is highly selective for CX3CR1, showing a lack of activity (IC50 > 1 μM) against the closely related chemokine receptors CXCR2, CXCR1, and CXCR4 [1][2]. This translates to a selectivity index of over 3,125-fold for CX3CR1. In comparison, the clinical-stage CX3CR1 antagonist AZD8797 (KAND567) exhibits a selectivity of 720-fold over CXCR2 (Ki of 2800 nM vs. 3.9 nM for CX3CR1) . The superior selectivity of JMS-17-2 is critical for experiments requiring unambiguous attribution of biological effects to CX3CR1 antagonism, as it virtually eliminates the confounding influence of off-target activity on related chemokine signaling pathways.

Selectivity Chemokine Receptors Off-Target Effects

In Vivo Efficacy: JMS-17-2 Demonstrates Functional Parity with Genetic Knockdown in a Preclinical Model of Metastasis

The functional efficacy of JMS-17-2 has been benchmarked against the gold standard of CRISPR-interference (CRISPRi) mediated knockdown of CX3CR1. In an animal model of MDA-231 breast cancer metastasis, treatment with JMS-17-2 (10 mg/kg i.p., twice daily) reduced the number of tumor foci and overall tumor burden in SCID mice at least as effectively as CRISPRi treatment [1]. This in vivo validation provides a high degree of confidence that pharmacological antagonism with JMS-17-2 recapitulates the phenotype of genetic target ablation, a benchmark that is not uniformly established for other CX3CR1 antagonists like E6130 or AZD8797 in this specific oncology context.

In Vivo Pharmacology Breast Cancer Metastasis Model

Validated Application Scenarios for 5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-one Hydrochloride


Investigating the Role of CX3CR1 in Breast Cancer Skeletal Metastasis

This is the primary and most thoroughly validated application for JMS-17-2 hydrochloride. Based on its demonstrated ability to impair the seeding of circulating tumor cells (CTCs) to the skeleton and reduce the growth of established skeletal metastases in preclinical models [1], JMS-17-2 is the ideal tool for studies exploring the mechanisms of bone metastasis in breast cancer. Its functional equivalence to CRISPRi-mediated knockdown makes it a robust chemical probe for this specific pathological process.

Functional Profiling of CX3CR1 Signaling in Cancer Cell Migration

JMS-17-2 has been shown to potently inhibit fractalkine-induced ERK phosphorylation and significantly reduce the migration of breast cancer cells in vitro [1]. This makes it an excellent reagent for in vitro migration and invasion assays (e.g., Boyden chamber, transwell assays) where precise quantification of the CX3CR1/CX3CL1 axis contribution to cell motility is required. Its high selectivity ensures that the observed reduction in migration is directly linked to CX3CR1 inhibition.

Preclinical Combination Studies with Standard-of-Care Therapies

Given its potent and selective mechanism, JMS-17-2 is a suitable tool for combination studies with other oncology agents (e.g., chemotherapy, CDK4/6 inhibitors) in preclinical models. As CX3CR1 has been implicated in resistance mechanisms [1], using JMS-17-2 allows researchers to test the hypothesis that blocking the CX3CR1/CX3CL1 axis can synergize with or overcome resistance to established cancer therapies. Its well-characterized in vivo dosing regimen (10 mg/kg i.p., twice daily) facilitates seamless integration into such complex study designs.

Validation of CX3CR1 as a Target in Other CX3CR1-Expressing Cancers

While primarily validated in breast cancer, CX3CR1 is expressed in other malignancies, including pancreatic ductal adenocarcinoma (PDAC) and prostate cancer [1]. JMS-17-2 serves as a high-quality chemical probe to extend findings from breast cancer to these other tumor types. Preliminary evidence suggests that JMS-17-2 can reduce cell motility and viability in PDAC cells [2], supporting its use as a starting point for researchers aiming to investigate CX3CR1 function in a broader range of cancers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for JMS-17-2 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.